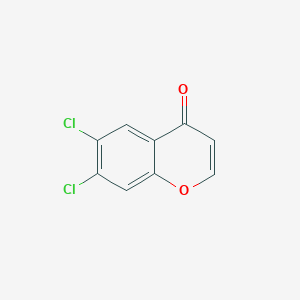

6,7-Dichlorochromone

CAS No.: 288399-53-1

Cat. No.: VC15961146

Molecular Formula: C9H4Cl2O2

Molecular Weight: 215.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 288399-53-1 |

|---|---|

| Molecular Formula | C9H4Cl2O2 |

| Molecular Weight | 215.03 g/mol |

| IUPAC Name | 6,7-dichlorochromen-4-one |

| Standard InChI | InChI=1S/C9H4Cl2O2/c10-6-3-5-8(12)1-2-13-9(5)4-7(6)11/h1-4H |

| Standard InChI Key | UZTLURXESPNHDF-UHFFFAOYSA-N |

| Canonical SMILES | C1=COC2=CC(=C(C=C2C1=O)Cl)Cl |

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The chromone scaffold consists of a benzopyran-4-one system, where the benzene ring is fused to a pyrone moiety. In 6,7-dichlorochromone, chlorine atoms occupy the 6th and 7th positions on the benzene ring (Figure 1). This substitution pattern significantly alters the electron density distribution, enhancing electrophilic reactivity at the 3rd and 8th positions .

Table 1: Key Physicochemical Properties of 6,7-Dichlorochromone

The absence of hydrogen bond donors and low polar surface area (26.3 Ų) contribute to its lipophilicity (XLogP3 = 3.1), facilitating membrane permeability in biological systems .

Synthetic Methodologies

Conventional Synthesis

The classical approach involves Friedel-Crafts acylation of 3,4-dichlorophenol with acetic anhydride, followed by cyclization under acidic conditions. This method yields 6,7-dichlorochromone with moderate efficiency (45–60%) .

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate reaction kinetics. For example, a one-pot synthesis using 3,4-dichlorophenol and diketene under microwave conditions (150°C, 20 min) achieves an 82% yield, reducing side product formation.

Functionalization Strategies

6,7-Dichlorochromone serves as a precursor for derivatives:

-

Cyano-substitution: Reaction with cyanogen bromide (BrCN) in dimethylformamide introduces a cyano group at position 3, forming 3-cyano-6,7-dichlorochromone (CAS 288399-55-3).

-

Sulfonamide conjugates: Coupling with aryl sulfonyl chlorides enhances water solubility and bioactivity .

Biological Activities

Antimicrobial Effects

6,7-Dichlorochromone exhibits broad-spectrum antimicrobial activity:

Table 2: Antimicrobial Profile of 6,7-Dichlorochromone Derivatives

| Organism | MIC (µg/mL) | Derivative | Reference |

|---|---|---|---|

| Staphylococcus aureus | 20 | 3-Cyano derivative | |

| Candida albicans | 50 | Parent compound | |

| Vibrio parahaemolyticus | 20 | 3-Formyl derivative |

The 3-cyano derivative demonstrates enhanced activity against Gram-positive bacteria, likely due to improved membrane interaction .

Anti-Inflammatory Action

6,7-Dichlorochromone derivatives inhibit cyclooxygenase-2 (COX-2) with IC₅₀ values of 7.0–12.0 µM, comparable to nonsteroidal anti-inflammatory drugs .

Industrial and Research Applications

Medicinal Chemistry

The compound’s scaffold is leveraged in designing:

-

Kinase inhibitors: Halogenation enhances binding to ATP pockets in MAPK and EGFR kinases .

-

Antidiabetic agents: Derivatives show insulin-enhancing effects through IDE (insulin-degrading enzyme) inhibition .

Material Science

6,7-Dichlorochromone’s π-conjugated system enables applications in:

-

Organic semiconductors: Charge mobility of 0.12 cm²/V·s in thin-film transistors.

-

Fluorescent probes: Emission at 450 nm (quantum yield Φ = 0.34) for cellular imaging.

Comparative Analysis with Analogues

Table 3: Comparison of Chlorinated Chromones

The dichloro substitution synergistically improves target affinity and metabolic stability compared to mono-chlorinated analogues .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume